

Comparative analysis of 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl toxicity

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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

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A Comparative Analysis of the Toxicity of 2-Aminobiphenyl, **3-Aminobiphenyl**, and 4-Aminobiphenyl

This guide provides a detailed comparison of the toxicological profiles of three isomers of aminobiphenyl: 2-aminobiphenyl, **3-aminobiphenyl**, and 4-aminobiphenyl. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structure-toxicity relationship of these aromatic amines.




Introduction

Aminobiphenyls are a class of aromatic amines, with the position of the amino group on the biphenyl structure significantly influencing their biological activity and toxicity. Among the three isomers, 4-aminobiphenyl is a well-established human and animal carcinogen.^[1] In contrast, 2-aminobiphenyl is considered a non-carcinogen, and **3-aminobiphenyl** is described as, at best, a weak carcinogen.^{[1][2]} This guide synthesizes experimental data to compare their acute toxicity, carcinogenicity, and genotoxicity, and explores the metabolic pathways that underpin their differing toxicological effects.

Data Presentation

Acute Toxicity

The acute toxicity of the aminobiphenyl isomers is summarized in the table below, with LD50 values providing a quantitative measure of their short-term lethal dose.

Compound	CAS Number	Chemical Structure	Oral LD50 (Rat)	Oral LD50 (Rabbit)	References
2-Aminobiphenyl	90-41-5	 2-Aminobiphenyl structure	2340 mg/kg	1020 mg/kg	[3]
3-Aminobiphenyl	2243-47-2	 3-Aminobiphenyl structure	789.2 mg/kg	Not available	[4]
4-Aminobiphenyl	92-67-1	 4-Aminobiphenyl structure	500 mg/kg	690 mg/kg	[5]

Note: LD50 values can vary based on the specific experimental conditions.

Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of the three isomers differs significantly, with 4-aminobiphenyl being the most potent.

Compound	Carcinogenicity Classification	Genotoxicity (Ames Test)	Key Findings	References
2-Aminobiphenyl	Considered a non-carcinogen. [2]	Negative in the presence of a metabolic activation system.[1][2]	N-hydroxy-2-aminobiphenyl is mutagenic in S. typhimurium strain TA100 only.[1][2] The lack of carcinogenicity may be due to the inability of hepatic preparations to catalyze its N-hydroxylation.[1][2]	[1][2]
3-Aminobiphenyl	Described as a weak carcinogen.[1][2] Classified as a Group 2B carcinogen by IARC (possibly carcinogenic to humans).[6]	Negative in the presence of a metabolic activation system.[1][2]	N-hydroxy-3-aminobiphenyl displayed no mutagenicity in either TA98 or TA100 strains.[1][2] The weak carcinogenicity may be attributed to the lack of genotoxicity of its N-hydroxy derivative.[1][2]	[1][2][6]
4-Aminobiphenyl	Established human and animal carcinogen (IARC Group 1). [7][8] Known to	Potent mutagen in the presence of a metabolic activation system (S9).[1][2]	N-Hydroxy-4-aminobiphenyl is a potent direct mutagen in both TA98 and TA100 strains.[1][2]	[1][2][5][7][8]

cause bladder
cancer in
humans.[5][8]

Causes genetic
damage
including
mutations,
chromosomal
aberrations, and
sister chromatid
exchange.[8]

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[9][10][11]

Objective: To evaluate the ability of 2-, 3-, and 4-aminobiphenyl and their N-hydroxy derivatives to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium* (TA98 and TA100).

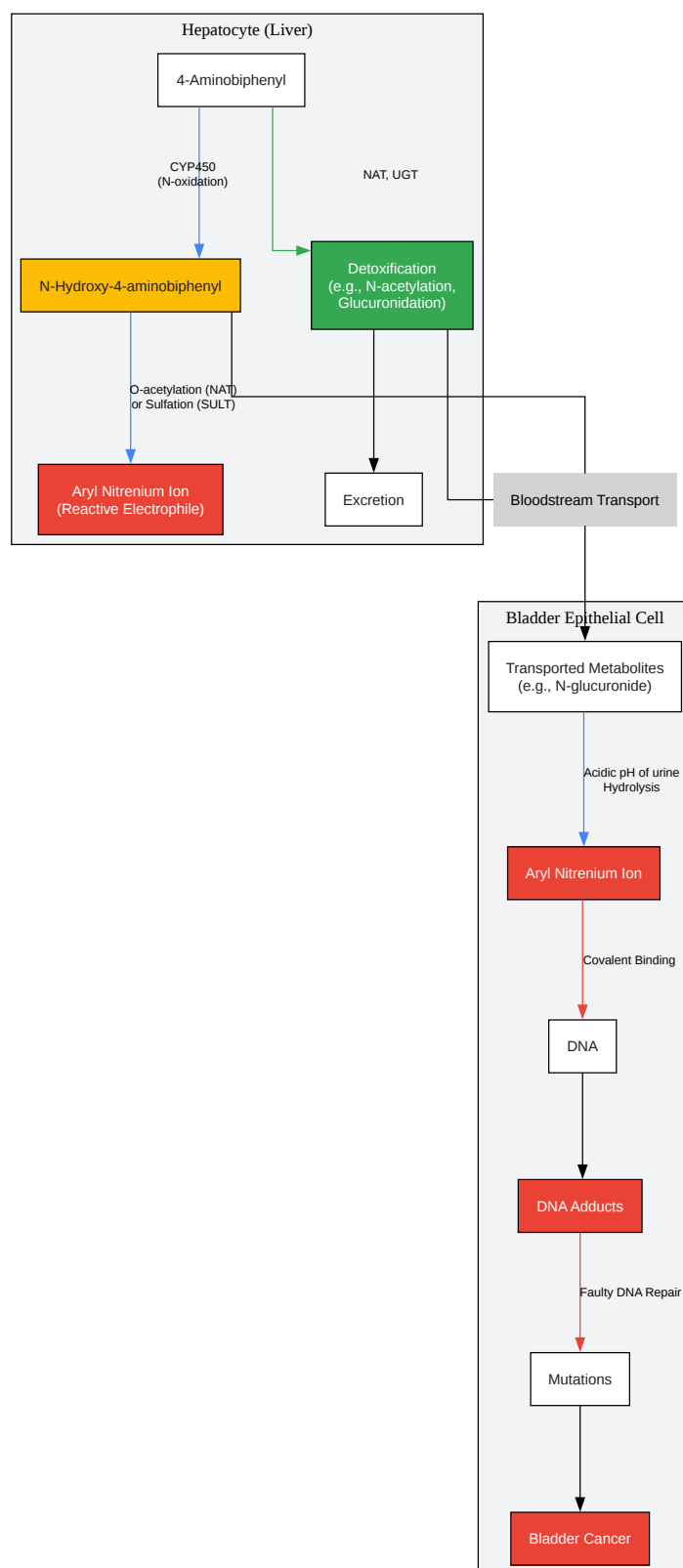
Methodology:

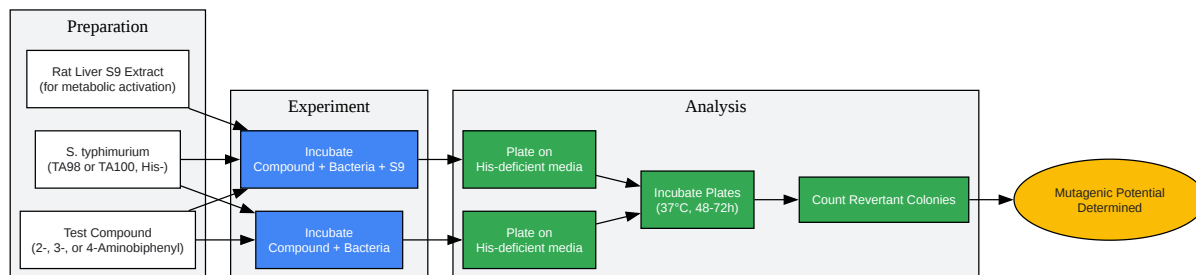
- **Bacterial Strains:** *S. typhimurium* strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) were used. These strains are auxotrophic for histidine (His-).
- **Metabolic Activation:** The assays were conducted both in the absence and presence of a liver homogenate fraction (S9) from rats pretreated with Aroclor 1254 to provide metabolic activation.[1][2]
- **Exposure:** The test compounds were incubated with the bacterial strains in the presence or absence of the S9 mix.
- **Plating:** The treated bacterial cultures were plated on a minimal glucose agar medium lacking histidine.
- **Incubation:** Plates were incubated at 37°C for 48-72 hours.

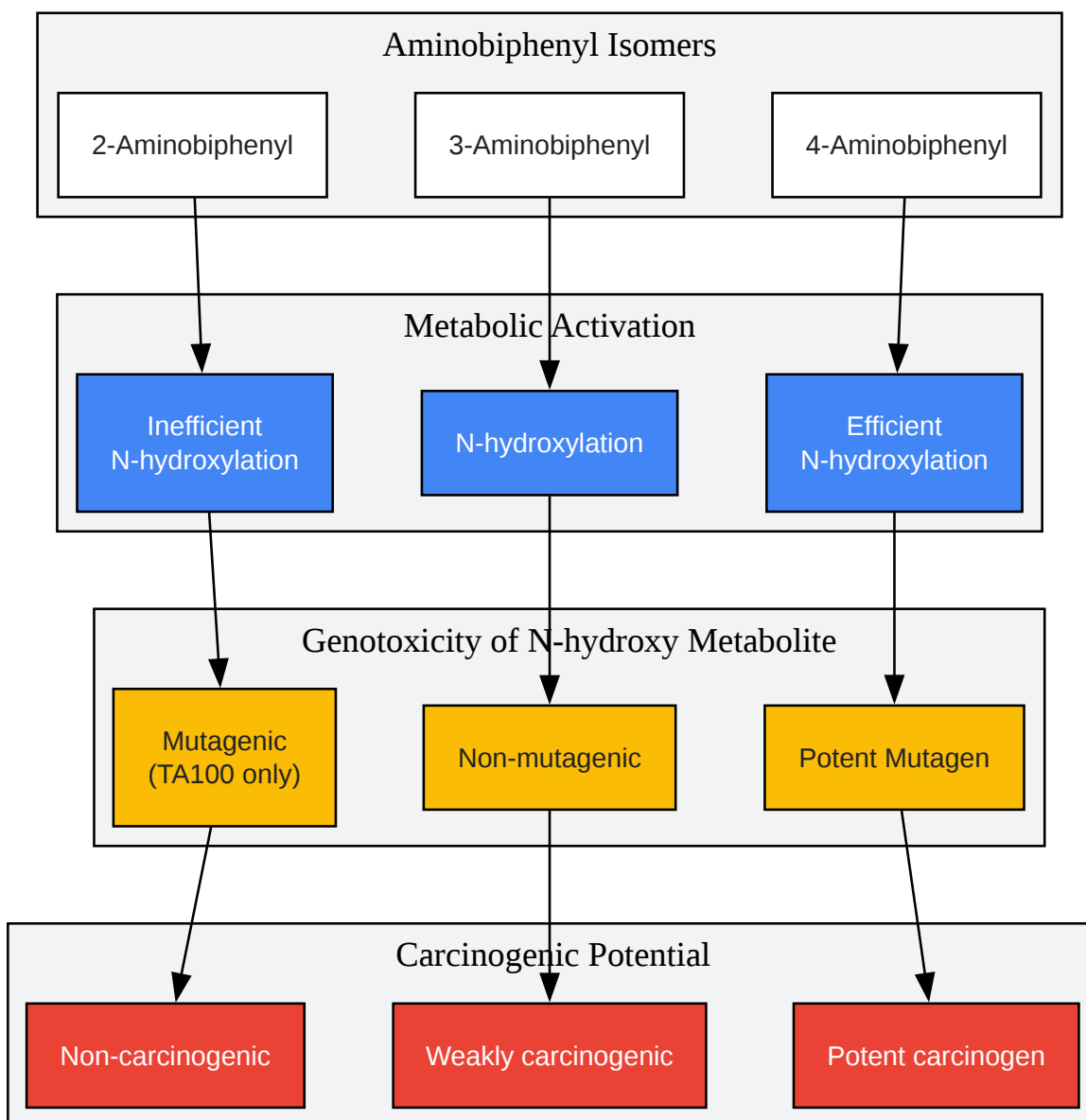
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]

Mandatory Visualization

Signaling Pathway of 4-Aminobiphenyl Induced Carcinogenesis







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References

- 1. academic.oup.com [academic.oup.com]
- 2. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. epa.gov [epa.gov]
- 8. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. dovepress.com [dovepress.com]
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